3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)
Description
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) belongs to the class of biscoumarins, which are dimeric derivatives of 4-hydroxycoumarin linked via a methylene bridge substituted with aromatic or heterocyclic groups. The 5-indanylmethylene group introduces a bicyclic aromatic substituent, likely influencing electronic, steric, and pharmacokinetic properties compared to simpler analogs. Biscoumarins are synthesized via Knoevenagel-Michael condensations of 4-hydroxycoumarin with aldehydes under various catalytic conditions .
Properties
Molecular Formula |
C28H20O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C28H20O6/c29-25-18-8-1-3-10-20(18)33-27(31)23(25)22(17-13-12-15-6-5-7-16(15)14-17)24-26(30)19-9-2-4-11-21(19)34-28(24)32/h1-4,8-14,22,29-30H,5-7H2 |
InChI Key |
RYNXQDUEHLDCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonic Acid Catalysts in Aqueous Media
Sulfonic acid derivatives, such as p-dodecylbenzenesulfonic acid (DBSA), are highly effective Brønsted acid-surfactant catalysts. A representative procedure involves:
-
Reactants : 4-Hydroxycoumarin (2 mmol), 5-indanylmethylene aldehyde (1 mmol).
-
Catalyst : DBSA (25 mol%).
-
Solvent : Ethanol-water (1:1, 5 mL).
-
Conditions : Reflux (80°C) or microwave irradiation (450 W).
Table 1: Optimization of DBSA-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) | Reaction Time |
|---|---|---|---|
| Catalyst Loading | 25 mol% | 93 | 15 min (MW) |
| Temperature | 80°C | 90 | 45 min |
| Solvent System | EtOH:H₂O (1:1) | 88 | 60 min |
Microwave irradiation reduces reaction times by 60–80% compared to conventional heating, attributed to enhanced molecular agitation and thermal efficiency.
Sulfamic Acid (SA) in Solvent-Free Conditions
Sulfamic acid (SA) offers a recyclable, eco-friendly alternative. A protocol from demonstrates:
-
Reactants : 4-Hydroxycoumarin (2 mmol), aldehyde (1 mmol).
-
Catalyst : SA (10 mol%).
-
Solvent : Water (5 mL).
-
Conditions : 80°C, 25 minutes.
Key Findings :
-
SA achieves 97% yield for electron-deficient aldehydes (e.g., nitro-substituted).
-
The catalyst is recoverable for ≥5 cycles without significant activity loss.
Solvent Systems and Green Chemistry
Aqueous vs. Organic Solvents
Water emerges as a superior solvent due to:
-
High Polarity : Facilitates proton transfer in acid-catalyzed mechanisms.
-
Eco-Friendliness : Eliminates volatile organic compounds (VOCs).
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| Water | 93 | 25 min | Low |
| Ethanol | 85 | 40 min | Moderate |
| Acetic Acid | 78 | 60 min | High |
Ethanol-water mixtures (1:1) balance solubility and sustainability, achieving 88–93% yields.
Mechanistic Insights
Knoevenagel-Michael Pathway
Chemical Reactions Analysis
Types of Reactions: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Acylated or sulfonylated coumarins.
Scientific Research Applications
Synthesis Optimization
Table 1 summarizes the optimized conditions for synthesizing 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin):
| Solvent System | Catalyst (mol%) | Reaction Time | Yield (%) |
|---|---|---|---|
| Ethanol:Water (1:1) | 25 | 45-150 min | 60-90 |
| Microwave Irradiation | 10 | 4.5-15 min | 68-93 |
This optimization highlights the efficiency of DBSA in promoting higher yields in shorter reaction times compared to traditional methods.
Antiviral Activity
Research indicates that derivatives of bis(4-hydroxycoumarin), including 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin), exhibit significant antiviral properties. A study evaluated its efficacy against various viruses:
- HSV-1 and HSV-2 : The compound demonstrated inhibitory activity at concentrations ranging from 9–12 μM with minimal cytotoxicity (MCC > 20 μM) .
- Feline Herpes Virus : Active against feline herpes virus with effective concentrations significantly lower than cytotoxic levels .
These findings suggest that the compound could serve as a lead structure for developing antiviral agents.
Antioxidant Properties
The antioxidant capacity of coumarin derivatives is well-documented. The presence of hydroxyl groups in the structure of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) enhances its ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.
Case Study 1: Synthesis and Characterization
A systematic study conducted the synthesis of several bis(4-hydroxycoumarin) derivatives, including the target compound. The characterization was performed using techniques like NMR and X-ray crystallography, confirming the expected structural integrity and functional groups .
Case Study 2: Biological Evaluation
In another study focusing on antiviral activity, various bis(4-hydroxycoumarin) derivatives were tested against HSV strains. The results indicated that compounds structurally similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) showed promising activity profiles, suggesting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as vitamin K epoxide reductase, leading to anticoagulant effects . The compound can also bind to DNA and proteins, disrupting their normal functions and leading to potential anticancer activities . The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Biscoumarins differ primarily in the substituent on the central methylene bridge. Key examples and their properties include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and polarity, while aromatic substituents (e.g., thienyl, indanyl) enhance π-π stacking and lipophilicity.
- Melting Points : Thienyl and bromo-substituted derivatives exhibit lower melting points (206–227°C) compared to dicoumarol (287–293°C), suggesting reduced crystallinity due to steric bulk .
Key Observations :
- Catalyst Efficiency: Nanoparticle catalysts (e.g., MnFe₂O₄) under solvent-free conditions achieve higher yields (80–95%) and shorter reaction times (20–40 min) compared to traditional acids like DBSA .
- Solvent Impact: Aqueous ethanol systems improve solubility of polar intermediates, facilitating condensation .
Key Observations :
- Antibacterial Activity : Thienyl and bromo-substituted derivatives show enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration .
- Anticoagulant Specificity : Dicoumarol remains the gold standard for anticoagulation, while substituted analogs (e.g., indanylmethylene) may exhibit modified pharmacokinetics due to steric hindrance .
Pharmacokinetic and Toxicity Profiles
- Dicoumarol : Long half-life (20–60 hours) but narrow therapeutic index; metabolized via hepatic CYP2C9 .
Biological Activity
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 452.5 g/mol. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other coumarin derivatives.
The synthesis of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene, often facilitated by a base catalyst such as piperidine or pyridine. The reaction conditions can be optimized for yield and purity, and various methods have been proposed, including microwave-assisted synthesis .
| Property | Value |
|---|---|
| Molecular Formula | C28H20O6 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
| InChI Key | RYNXQDUEHLDCAA-UHFFFAOYSA-N |
Anticoagulant Properties
One of the most notable biological activities of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is its anticoagulant effect. This compound can inhibit vitamin K epoxide reductase, an enzyme critical for the synthesis of clotting factors in the liver. This mechanism is similar to that of established anticoagulants like warfarin and dicoumarol .
Antiviral Activity
Research has indicated that derivatives of bis(4-hydroxycoumarin), including related compounds, exhibit antiviral properties against various strains of herpes simplex virus (HSV). For instance, specific derivatives have shown inhibitory activity against HSV-1 and HSV-2 at concentrations ranging from 9 to 12 μM while maintaining a minimum cytotoxic concentration greater than 20 μM . This suggests potential therapeutic applications in treating viral infections.
Enzyme Inhibition Studies
Studies have demonstrated that 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) can effectively inhibit certain enzymes involved in metabolic pathways. The compound's interaction with biomolecules makes it a candidate for further exploration in enzyme inhibition research.
Case Studies and Research Findings
Several studies have focused on the biological activities of coumarin derivatives:
- Antiviral Efficacy : A study evaluating various bis(4-hydroxycoumarin) derivatives highlighted their effectiveness against HSV-1 and HSV-2. The results indicated that some derivatives possess significant antiviral activity with low cytotoxic effects .
- Anticoagulant Mechanism : Research on the anticoagulant properties revealed that compounds similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) could serve as effective anticoagulants by targeting vitamin K metabolism .
Table 2: Comparison of Biological Activities
| Compound | Anticoagulant Activity | Antiviral Activity |
|---|---|---|
| 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) | Yes | Moderate |
| Warfarin | Yes | No |
| Dicoumarol | Yes | Low |
| Benzylidene-bis(4-hydroxycoumarin) | Moderate | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3'-(arylidene)bis(4-hydroxycoumarin) derivatives, and how are reaction conditions optimized for yield?
- Methodological Answer : The compound is synthesized via Knoevenagel-Michael condensation of 4-hydroxycoumarin with aldehydes. Key variables include:
- Catalysts : p-Dodecylbenzenesulfonic acid (DBSA) under reflux in ethanol-water (60–90% yield) , iodine in water (76–81% yield) , or g-C3N4·SO3H in ethanol (80–95% yield) .
- Reaction Medium : Solvent-free conditions under microwave irradiation (68–93% yield) reduce environmental impact .
- Optimization : Parameters like temperature, catalyst loading, and aldehyde substituents (electron-withdrawing groups enhance reactivity) are critical. For example, DBSA outperforms TiO2/SO4− and TBAB in reaction time and yield (Table 3 in ).
Q. Which analytical techniques are essential for structural confirmation of biscoumarin derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as shown for 3,3′-(2,3,4-trimethoxyphenylmethylene)bis(4-hydroxycoumarin) .
- Spectroscopy :
- 1H/13C-NMR : Identifies methylene bridge protons (δ ~6.10 ppm as singlet) and lactone carbonyls (δ ~160–165 ppm) .
- IR : Lactone C=O stretches at 1680–1685 cm⁻¹ and hydroxyl groups at 3300–3400 cm⁻¹ .
- Chromatography : TLC monitors reaction progress (e.g., ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How do catalytic systems influence the efficiency and sustainability of biscoumarin synthesis?
- Methodological Answer :
- Homogeneous Catalysts : DBSA offers advantages like recyclability, low toxicity, and compatibility with aqueous media, achieving 93% yield in 15 minutes under microwave conditions .
- Heterogeneous Catalysts : g-C3N4·SO3H enables recyclability (5 cycles without significant loss) and high yields (95%) in ethanol .
- Uncatalyzed Routes : Solvent-free thermal methods (e.g., 4-hydroxycoumarin + benzaldehyde at 120°C) achieve 85–92% yield but require longer reaction times (4–6 hours) .
Q. What mechanistic insights explain the formation of 3,3'-(arylidene)bis(4-hydroxycoumarin) derivatives?
- Methodological Answer :
- Step 1 : Knoevenagel condensation between 4-hydroxycoumarin and aldehyde forms a coumarin-aldehyde adduct.
- Step 2 : Michael addition of a second 4-hydroxycoumarin molecule to the adduct yields the bis-product.
- Evidence : Deuterium-labeling studies and computational modeling (e.g., DFT) validate this pathway . Acidic catalysts (DBSA) protonate the aldehyde, accelerating the condensation .
Q. How can structural modifications resolve contradictions in reported biological activities of biscoumarins?
- Methodological Answer :
- Antimicrobial Activity : Substituents on the arylidene moiety significantly affect potency. For example:
- 3,3′-(4-Nitrobenzylidene)bis(4-hydroxycoumarin) shows strong activity against S. aureus (24 mm inhibition zone) due to electron-withdrawing NO2 groups enhancing electrophilicity .
- Bromine substituents (e.g., 4-bromobenzylidene) reduce Gram-positive activity, suggesting steric hindrance or reduced membrane permeability .
- Anticoagulant Activity : The methylene bridge in dicoumarol (3,3′-methylenebis(4-hydroxycoumarin)) inhibits vitamin K epoxide reductase, but substituent bulkiness (e.g., indanylmethylene) may alter binding kinetics .
Q. What are the trade-offs between solvent-free and solvent-based synthesis methods for biscoumarins?
- Methodological Answer :
- Solvent-Free : Eliminates solvent waste and reduces purification steps but requires higher temperatures (120–140°C) and longer reaction times (4–6 hours) .
- Solvent-Based : Ethanol or water enables milder conditions (80°C) and faster reactions (15–30 minutes) with microwave assistance, though solvent recovery adds complexity .
- Yield Comparison : Solvent-free methods achieve 85–92% vs. 90–95% for DBSA-catalyzed ethanol reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
